molecular formula C12H18O2 B190483 Neocindilide CAS No. 6415-59-4

Neocindilide

Cat. No. B190483
CAS RN: 6415-59-4
M. Wt: 194.27 g/mol
InChI Key: UPJFTVFLSIQQAV-UHFFFAOYSA-N
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Description

Neocindilide is a synthetic compound that is used in laboratory experiments to study various biological processes. It is a derivative of the natural product neoandrographolide, which is found in the plant species Andrographis paniculata. Neocindilide has been shown to have a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. It has been used in in vitro and in vivo studies to investigate the mechanisms of action, biochemical and physiological effects, and pharmacodynamics of the compound.

Scientific Research Applications

  • Neomycin's Mechanism and Efficacy : Neomycin is shown to be effective against a range of bacteria, including those resistant to other antibiotics. Its mechanism involves the inhibition of protein synthesis by interacting with bacterial rRNA (Cui et al., 2009).

  • Neomycin in Hepatic Encephalopathy Treatment : It has been used as an alternative or adjunctive treatment for hepatic encephalopathy, showing effectiveness in clinical and biochemical assessments (Morgan, Read, & Speller, 1982).

  • Neomycin in Cancer Research : Neomycin can inhibit angiogenesis induced by various growth factors, suggesting its potential as an antitumor agent (Hu, 2001).

  • Neomycin's Role in Drug Discovery : Mass spectrometry studies have shown that neomycin can be used to study the interactions of drug molecules with biomolecule targets, aiding in drug discovery (Loo et al., 1999).

  • Antibacterial Effects on Human Faeces : Neomycin's effect on human fecal flora and its selective action against facultatively anaerobic Gram-negative rods have been studied, highlighting its role in gastrointestinal tract decontamination (Hazenberg et al., 1984).

  • Use in Genetic Engineering : Neomycin resistance has been used as a selectable marker in the construction of vaccinia virus recombinants, demonstrating its utility in molecular biology and genetic engineering (Franke et al., 1985).

  • Toxicity Studies : Studies on neomycin's audiotoxicity and nephrotoxicity, particularly when orally administered, have been conducted to better understand its safety profile (Greenberg & Momary, 1965).

properties

IUPAC Name

3-butyl-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h7,9,11H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJFTVFLSIQQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C2CCCC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001027843
Record name Sedanolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Neocnidilide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034450
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Sedanolide

CAS RN

6415-59-4, 4567-33-3
Record name Sedanolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6415-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sedanolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006415594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sedanolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Neocnidilide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034450
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

34.5 - 35 °C
Record name Neocnidilide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034450
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
W Pushan, G Xuanliang, W Yixiong, Y Fukuyama… - Phytochemistry, 1984 - Elsevier
Three phthalides, 3-butylidene-7-hydroxyphthalide, and cis and trans-6,7-dihydroxyligustilides, along with a dimeric phthalide wallichilide have been isolated from the hot water extract …
Number of citations: 91 www.sciencedirect.com
JP Hou, X He - Journal of Medicinal Plant Research, 2012 - academicjournals.org
Chuanxiong Rhizoma, as an authentic herbal medicine of Sichuan province, is one of the main plant sources of Umbelliferae rhizoma which has been used to treat headache, …
Number of citations: 3 academicjournals.org
L Chen, J Hou, W Deng, G Jiang - Tropical Journal of Pharmaceutical …, 2020 - ajol.info
Purpose: To compare the qualities of Chuanxiong from different production areas (authentic and traditional production areas in Dujiangyan, Sichuan Province) and other non-authentic …
Number of citations: 1 www.ajol.info
Y Rong, S Feng, C Wu, S Wang… - Biomedical …, 2017 - Wiley Online Library
Nao‐Mai‐Tong (NMT), a Chinese herbal formula, is used for treating ischemia cerebral apoplexy. To discover the components of NMT with potential in vivo bioactivity and investigate …
P Zeng, Y Yi, HF Su, CY Ye, YW Sun… - Frontiers in …, 2021 - frontiersin.org
Presently, the treatment options for ischemic stroke (IS) are limited due to the complicated pathological process of the disease. Chuanxiong Rhizome (CR), also known as Conioselinum …
Number of citations: 13 www.frontiersin.org
Z Chen, C Zhang, F Gao, Q Fu, C Fu, Y He… - Food and chemical …, 2018 - Elsevier
Chuanxiong Rhizome (called Chuanxiong, CX in Chinese), the dried rhizome of Ligusticum chuanxiong Hort, is an extremely common traditional edible-medicinal herb. As a widely …
Number of citations: 203 www.sciencedirect.com
จัน ค นา บูรณะ โอสถ, ปนัดดา พัฒน วศิน… - Thai Bulletin of …, 2016 - li01.tci-thaijo.org
… และโกฐเชียง คือ สารกลุ่ม phthalides (พบมากกว่าร้อยละ 80 ของสารทัËงหมด) ได้แก่ (Z)-ligustilide, (E)ligustilide, (Z)-butylidenephthalide, butylphthalide, senkyunolide A และ neocindilide และเมื…
Number of citations: 2 li01.tci-thaijo.org
KH Lee, S Morris-Natschke, K Qian, Y Dong… - Journal of Traditional …, 2012 - Elsevier
This article will review selected herbal products from Chinese Materia Medica that are used in Traditional Chinese Medicine. The herbs come from the upper, middle, and lower class …
Number of citations: 55 www.sciencedirect.com

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